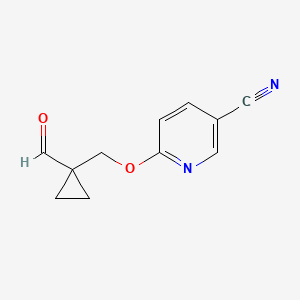
6-((1-Formylcyclopropyl)methoxy)nicotinonitrile
Overview
Description
6-((1-Formylcyclopropyl)methoxy)nicotinonitrile (FCMN) is a novel small molecule compound with a variety of potential applications in the field of scientific research. It is a cyclic nitrile derivative of nicotinonitrile and has been studied for its potential use in synthesizing new compounds, as well as its biochemical and physiological effects.
Scientific Research Applications
Antiprotozoal Activity
- Nicotinonitrile derivatives have been synthesized and evaluated for their activity against Trypanosoma and Plasmodium species, showing promising antiprotozoal effects. For example, some compounds exhibited IC50 values of less than 10 nM against Trypanosoma b.rhodesiense and Plasmodium falciparum, with certain derivatives being curative in vivo mouse models at low oral dosages (Ismail et al., 2003).
Photovoltaic Applications
- Nicotinonitrile derivatives have also been investigated for their use in dye-sensitized solar cells (DSSCs), with certain compounds showing improved efficiency when used as co-sensitizer dyes. This research indicates that the molecular architecture of these derivatives can enhance the spectral coverage and efficiency of DSSCs (Hemavathi et al., 2019).
Corrosion Inhibition
- Studies have demonstrated the effectiveness of pyridine and nicotinonitrile derivatives as corrosion inhibitors for steel in acidic environments. These compounds show high inhibition efficiency, indicating potential applications in protecting metal surfaces against corrosion (Ansari et al., 2015).
Antimicrobial and Anticancer Activities
- Nicotinonitrile derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Some derivatives displayed significant activity against various microbial strains and cancer cell lines, highlighting their potential as therapeutic agents (Noolvi et al., 2016).
Fluorescence and Photophysical Studies
- Certain nicotinonitrile derivatives exhibit good absorption and fluorescence properties, making them candidates for applications in materials science as blue light-emitting materials (Ahipa et al., 2014).
Mechanism of Action
Nitrile-containing pharmaceuticals have been approved by the FDA for the management of a broad range of clinical conditions in the last few decades . Incorporation of a nitrile group into lead compounds has gradually become a promising strategy in rational drug design as it can bring additional benefits including enhanced binding affinity to the target, improved pharmacokinetic profile of parent drugs, and reduced drug resistance .
properties
IUPAC Name |
6-[(1-formylcyclopropyl)methoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-5-9-1-2-10(13-6-9)15-8-11(7-14)3-4-11/h1-2,6-7H,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSICFYLKGPKLHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=NC=C(C=C2)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



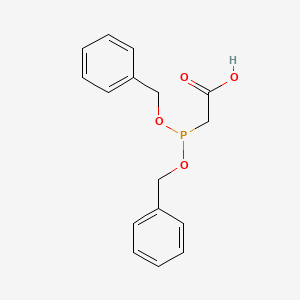


![4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin](/img/structure/B1492517.png)
![6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1492518.png)




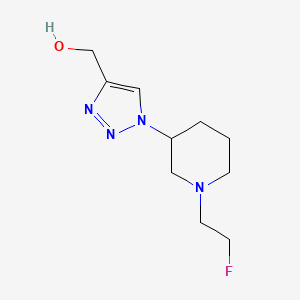
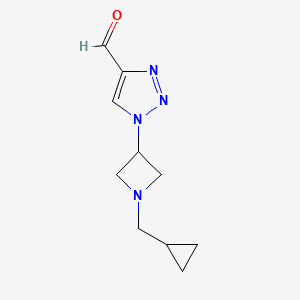
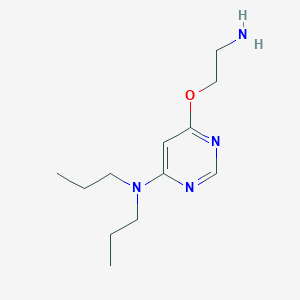

![5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1492536.png)